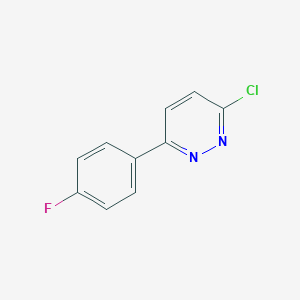

3-Chloro-6-(4-fluorophenyl)pyridazine

Description

Significance of Nitrogen-Containing Heterocycles in Medicinal and Organic Chemistry

Nitrogen-containing heterocycles are a cornerstone of medicinal and organic chemistry, forming the structural basis of a vast array of biologically active molecules and functional materials. wisdomlib.orgopenmedicinalchemistryjournal.com These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are prevalent in nature, found in essential molecules like vitamins, hormones, antibiotics, and alkaloids. openmedicinalchemistryjournal.commdpi.comrsc.org In fact, an analysis of FDA-approved drugs revealed that approximately 60% of unique small-molecule pharmaceuticals contain a nitrogen-based heterocycle, highlighting their significance in drug design and discovery. mdpi.comrsc.org

The prevalence of these structures in medicinal chemistry can be attributed to several factors. The nitrogen atoms can readily form hydrogen bonds with biological targets such as DNA and proteins, which can contribute to the stability and anti-cancer activity of these compounds. mdpi.comrsc.org Furthermore, the compact and diverse structures of nitrogen heterocycles allow for a wide range of chemical modifications, enabling chemists to fine-tune their physical, chemical, and biological properties. openmedicinalchemistryjournal.commdpi.com This versatility makes them invaluable in the development of new therapeutic agents with activities spanning anti-inflammatory, antibacterial, antiviral, and anti-tumor properties. mdpi.com

Pyridazine (B1198779) Nucleus as a Versatile Scaffold for Molecular Design

Among the various nitrogen-containing heterocycles, the pyridazine nucleus, a six-membered ring with two adjacent nitrogen atoms, has emerged as a particularly versatile scaffold in molecular design. rsc.orgscirp.orgresearchgate.net The inherent structural features of pyridazine, including its planar configuration, facilitate strategic modifications and the introduction of various functional groups. rsc.org This adaptability allows for the creation of a diverse library of derivatives with a wide spectrum of pharmacological activities. researchgate.netscirp.org

The pyridazine scaffold is a common structural feature in many bioactive compounds and has attracted the attention of pharmaceutical companies for its potential in developing new drugs. researchgate.netscirp.org Its derivatives have shown promise in a variety of therapeutic areas, including the treatment of cancer, inflammation, and neurological disorders. researchgate.netscirp.org The ability to easily functionalize the pyridazine ring at different positions makes it an attractive starting point for the synthesis of novel drug candidates. scirp.org

Contextualization of 3-Chloro-6-(4-fluorophenyl)pyridazine within Pyridazine Chemistry

Within the broad class of pyridazine derivatives, 3-Chloro-6-(4-fluorophenyl)pyridazine stands out as a key intermediate and building block in the synthesis of more complex molecules. Its structure, featuring a reactive chlorine atom and a fluorinated phenyl group, offers multiple avenues for further chemical transformations. The chlorine atom can be readily displaced by various nucleophiles, such as amines and thiols, allowing for the introduction of diverse functionalities.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(4-fluorophenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2/c11-10-6-5-9(13-14-10)7-1-3-8(12)4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFFDJDAWPESSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423656 | |

| Record name | 3-chloro-6-(4-fluorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66548-52-5 | |

| Record name | 3-chloro-6-(4-fluorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-6-(4-fluorophenyl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 6 4 Fluorophenyl Pyridazine and Analogues

Strategies for Pyridazine (B1198779) Ring Formation

The formation of the pyridazine ring is the foundational step in the synthesis of 3-Chloro-6-(4-fluorophenyl)pyridazine. This is typically achieved through reactions that construct the six-membered ring containing two adjacent nitrogen atoms.

Cyclocondensation Approaches

Cyclocondensation reactions are the most widely employed strategy for synthesizing the pyridazine core. These methods involve the reaction of a precursor molecule containing a 1,4-dicarbonyl functionality (or a functional equivalent) with a hydrazine (B178648) derivative. researchgate.netwikipedia.org The reaction proceeds through the formation of a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine ring. chemtube3d.com

A common and direct route to the precursor for 3-Chloro-6-(4-fluorophenyl)pyridazine involves the cyclocondensation of a γ-ketoacid with hydrazine hydrate. ptfarm.pl For instance, reacting a β-aroylpropionic acid with hydrazine hydrate leads to the formation of a 6-aryl-3(2H)-pyridazinone. ptfarm.pl This pyridazinone is a key intermediate, poised for subsequent chlorination. The general scheme for this approach is outlined below.

Table 1: Examples of Cyclocondensation Reactions for Pyridazinone Formation

| 1,4-Dicarbonyl Precursor | Reagent | Product | Reference |

|---|---|---|---|

| β-Aroylpropionic acid | Hydrazine hydrate | 6-Aryl-2,3,4,5-tetrahydro-3-pyridazinone | ptfarm.pl |

| 1,4-Diketones | Hydrazine | Dihydropyridazine | wikipedia.orgchemtube3d.com |

| 4-Oxo-but-2-enoic acid | Hydrazine hydrate | Pyridazinone derivative | nih.gov |

Ring-Closing Reactions

Alternative strategies for forming the pyridazine ring involve ring-closing reactions of acyclic precursors that already contain the necessary nitrogen and carbon atoms. While less common for this specific substitution pattern, these methods offer different synthetic pathways.

One such approach is the inverse-electron-demand Diels-Alder (IEDDA) reaction. organic-chemistry.org This involves the [4+2] cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile. rsc.org The resulting bicyclic intermediate spontaneously loses a molecule of dinitrogen to form the aromatic pyridazine ring. rsc.org This method allows for the synthesis of highly substituted pyridazines with controlled regioselectivity. rsc.orgresearchgate.net

Ring-closing metathesis (RCM) has also been explored for the synthesis of pyridazine and other heterocyclic systems. rsc.org This method uses a ruthenium-based catalyst, such as the Hoveyda-Grubbs catalyst, to form the ring from a diene precursor containing the N-N bond. rsc.org

Halogenation and Fluorophenyl Moiety Introduction Techniques

Installation of the Chlorine Atom at the Pyridazine Core

The most prevalent method for introducing the chlorine atom at the 3-position of the pyridazine ring is through the chlorination of a 3(2H)-pyridazinone precursor. The hydroxyl group of the pyridazinone tautomer is converted into a chloro group using a suitable chlorinating agent. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this transformation. ptfarm.plnih.govgoogle.com

The reaction typically involves heating the 6-(4-fluorophenyl)-3(2H)-pyridazinone with phosphorus oxychloride, sometimes in the presence of a disubstituted formamide (Vilsmeier-Haack reaction conditions), to yield the desired 3-chloro-6-(4-fluorophenyl)pyridazine. google.com This method is efficient and widely applicable to a range of 6-arylpyridazinones.

Table 2: Reagents for Chlorination of Pyridazinones

| Precursor | Chlorinating Agent | Product | Reference |

|---|---|---|---|

| 6-(2-hydroxyphenyl)-3(2H)-pyridazinone | POCl₃ / Dimethylformamide | 3-chloro-6-(2-hydroxyphenyl)pyridazine | google.com |

| 6-(substituted aryl)-2,3,4,5-tetrahydro-3-pyridazinone | POCl₃ | 3-chloro-6-substituted phenyl pyridazine | ptfarm.pl |

| 3,6-dihydroxypyridazine | PCl₅ or POCl₃ | 3,6-dichloropyridazine (B152260) | google.com |

Introduction of the Fluorophenyl Group

There are two primary strategies for incorporating the 4-fluorophenyl moiety into the target molecule: introducing it before the pyridazine ring is formed or attaching it to a pre-existing pyridazine core.

Strategy 1: Introduction via Precursor

This approach involves using a starting material that already contains the 4-fluorophenyl group. For example, the synthesis can begin with a Friedel-Crafts acylation using 4-fluorobenzene and succinic anhydride to create a β-(4-fluorobenzoyl)propionic acid. ptfarm.pl This γ-ketoacid is then subjected to cyclocondensation with hydrazine, as described in section 2.1.1, to form 6-(4-fluorophenyl)-3(2H)-pyridazinone. Subsequent chlorination with POCl₃ yields the final product. This linear approach ensures the correct placement of the fluorophenyl group from the outset.

Strategy 2: Introduction via Cross-Coupling

An alternative route involves forming the pyridazine ring first and then attaching the 4-fluorophenyl group using a palladium-catalyzed cross-coupling reaction. A common starting material for this strategy is 3,6-dichloropyridazine. thieme-connect.com One of the chlorine atoms can be selectively substituted with the 4-fluorophenyl group via a Suzuki-Miyaura reaction, using 4-fluorophenylboronic acid as the coupling partner. thieme-connect.comnih.gov This method allows for a convergent synthesis, where the pyridazine core and the aryl moiety are prepared separately and then joined.

Regioselective Synthesis Considerations

Achieving the correct 3,6-disubstitution pattern on the pyridazine ring is crucial and is dictated by the chosen synthetic strategy.

In the cyclocondensation pathway starting from a β-(4-fluorobenzoyl)propionic acid, the regioselectivity is inherently controlled by the structure of the starting material. The condensation with hydrazine occurs in a predictable manner, where the aroyl carbonyl group and the carboxylic acid group dictate the final positions of the substituents. The aryl group from the ketoacid precursor consistently ends up at the 6-position of the pyridazine ring, while the carboxylic acid end forms the carbonyl at the 3-position (which is subsequently chlorinated).

In strategies that utilize cross-coupling reactions on a 3,6-dichloropyridazine scaffold, regioselectivity can be achieved by leveraging the potential difference in reactivity between the two chlorine atoms or by controlling the reaction stoichiometry. Conditions can often be optimized to favor monosubstitution, allowing for the introduction of the 4-fluorophenyl group at one position, leaving the other chlorine atom intact. This provides a versatile method for creating unsymmetrically substituted pyridazines. researchgate.net

Electrophilic Aromatic Substitution Pathways

The pyridazine ring, like other diazines, is characterized by its electron-deficient nature due to the presence of two electronegative nitrogen atoms. This inherent electronic property significantly deactivates the aromatic system towards electrophilic aromatic substitution (SEAr). The nitrogen atoms exert a strong electron-withdrawing inductive effect, reducing the electron density of the ring carbons and making them less susceptible to attack by electrophiles. researchgate.netnih.govimperial.ac.uk

Furthermore, the lone pair of electrons on the nitrogen atoms can readily interact with electrophiles or the Lewis acids often used to catalyze SEAr reactions. wikipedia.orgyoutube.com This interaction leads to the formation of a positively charged pyridazinium species, which further deactivates the ring to an even greater extent, rendering electrophilic attack nearly impossible under standard conditions. wikipedia.orgyoutube.com Consequently, direct electrophilic substitution is not a viable or efficient pathway for the synthesis of 3-Chloro-6-(4-fluorophenyl)pyridazine and its analogues. While methods exist to activate pyridine (B92270) rings towards electrophilic substitution, such as the formation of N-oxides, functionalization through nucleophilic pathways is far more common and efficient for pyridazine systems. imperial.ac.ukwikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Pyridazine Core

In stark contrast to its inertness towards electrophiles, the electron-deficient pyridazine ring is highly activated for nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org This pathway is the cornerstone for the synthesis of substituted pyridazines, including 3-Chloro-6-(4-fluorophenyl)pyridazine. The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. libretexts.orglibretexts.org

For the synthesis of the target compound, the key precursor is 3,6-dichloropyridazine. guidechem.comnih.gov This molecule provides two reactive sites for nucleophilic attack, where a chlorine atom can act as a good leaving group. The synthesis proceeds by the substitution of one of these chlorine atoms by a nucleophile derived from the 4-fluorophenyl moiety.

Preferential Reactivity at the 6-Position of 3,6-Dichloropyridazine

A critical aspect of synthesizing 3-Chloro-6-(4-fluorophenyl)pyridazine from 3,6-dichloropyridazine is the selective substitution at one of the two chlorine atoms. Research into the reactivity of 3,6-dichloropyridazine has shown that nucleophilic attack does not occur randomly. The positions on the pyridazine ring are not electronically equivalent, which can lead to preferential reactivity.

The synthesis of related compounds demonstrates this selectivity. For instance, the reaction of 3,6-dichloropyridazine with 4-hydroxybenzaldehyde results in the substitution of one chloro group to form 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde. nih.gov Similarly, the synthesis of 3-amino-6-chloropyridazine is achieved through the reaction of 3,6-dichloropyridazine with ammonia, where one chlorine atom is selectively replaced. google.com While the specific electronic and steric factors governing the precise regioselectivity can be complex, these examples underscore the feasibility of monosubstitution on the 3,6-dichloropyridazine core, which is essential for the targeted synthesis. The most common synthetic route to 3-Chloro-6-(4-fluorophenyl)pyridazine involves a transition-metal-catalyzed cross-coupling reaction, which is a sophisticated form of nucleophilic substitution.

Catalytic Systems and Reaction Conditions Optimization for Improved Yield and Purity

The most efficient and widely used method for synthesizing 3-Chloro-6-(4-fluorophenyl)pyridazine and its analogues is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.gov This reaction involves the coupling of an organoboron compound (in this case, 4-fluorophenylboronic acid) with a halide (3,6-dichloropyridazine) in the presence of a palladium catalyst and a base. nih.govmdpi.com The optimization of this catalytic system is crucial for achieving high yield and purity.

Key components of the catalytic system that are subject to optimization include the palladium source, the ligand, the base, and the solvent.

| Parameter | Components Investigated | Optimal Conditions/Observations | Reference |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings on pyridazine cores. | mdpi.com |

| Ligand | PPh₃, DPPF, Xantphos, Qphos | The choice of ligand can influence site-selectivity in dihalopyridazines. For example, dppf and Qphos have shown different selectivities. | researchgate.net |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | K₃PO₄ and K₂CO₃ are frequently employed, often in aqueous solutions, to facilitate the transmetalation step in the catalytic cycle. | nih.govmdpi.com |

| Solvent | Toluene, 1,4-Dioxane, Acetonitrile, Water | A mixture of an organic solvent like 1,4-dioxane or toluene with water is common, providing a biphasic system that accommodates both the organic substrates and the inorganic base. | mdpi.com |

The optimization process often involves screening various combinations of these components to identify the conditions that maximize the conversion of the starting material and minimize the formation of byproducts, such as the disubstituted product or homocoupling of the boronic acid. For example, studies on similar systems have shown that using a specific molar percentage of the catalyst, such as 5 mol % of Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-dioxane, can lead to good yields. mdpi.com Machine learning has also been employed to optimize Suzuki-Miyaura coupling conditions by efficiently navigating the large parameter space. chemistryviews.org

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions on chloro-substituted N-heterocycles, which are applicable to the synthesis of 3-Chloro-6-(4-fluorophenyl)pyridazine.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |

| Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene/Water | 80-100 | Varies with ligand | researchgate.net |

| ABM-Pd⁰ | K₂CO₃ | Water | Sunlight | High activity | researchgate.net |

The careful selection and optimization of these catalytic systems and reaction conditions are paramount in the synthesis of 3-Chloro-6-(4-fluorophenyl)pyridazine, allowing for an efficient and selective carbon-carbon bond formation on the pyridazine core.

Chemical Transformations and Derivatization Strategies of 3 Chloro 6 4 Fluorophenyl Pyridazine

Reactivity of the Chloro Substituent

The chlorine atom at the 3-position of the pyridazine (B1198779) ring is a key handle for introducing structural diversity. It readily participates in nucleophilic substitution and cross-coupling reactions, making it a focal point for synthetic modifications.

Nucleophilic Displacement Reactions

The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloro group by various nucleophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.

Common nucleophilic displacement reactions include the introduction of oxygen, nitrogen, and sulfur-containing moieties. For instance, reaction with sodium methoxide (B1231860) can yield the corresponding methoxy (B1213986) derivative. Similarly, amines, such as piperazine (B1678402), can displace the chloride to form new carbon-nitrogen bonds, a strategy often employed in the synthesis of biologically active compounds. The reaction with thiourea (B124793) can introduce a thiol group, further expanding the possibilities for derivatization.

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Reagent | Product |

| Methoxide | Sodium methoxide | 3-Methoxy-6-(4-fluorophenyl)pyridazine |

| Piperazine | Piperazine | 3-(Piperazin-1-yl)-6-(4-fluorophenyl)pyridazine |

| Thiol | Thiourea | 6-(4-Fluorophenyl)pyridazin-3-thiol |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful tool for forming carbon-carbon bonds. In the context of 3-Chloro-6-(4-fluorophenyl)pyridazine, the chloro substituent serves as an effective coupling partner with various boronic acids. nih.gov This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 3-position of the pyridazine ring. nih.govrsc.org

The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligand, base, and solvent system. researchgate.net For instance, catalysts like tetrakis(triphenylphosphine)palladium(0) are commonly employed. nih.gov The reaction typically proceeds under basic conditions, with sodium carbonate or potassium phosphate (B84403) often used. nih.govrsc.org These reactions are instrumental in the synthesis of novel compounds with tailored electronic and steric properties. nih.gov

Reactivity of the Pyridazine Nitrogen Atoms

The nitrogen atoms within the pyridazine ring possess lone pairs of electrons, making them susceptible to electrophilic attack. This reactivity allows for modifications such as alkylation and acylation, as well as transformations that alter the ring structure itself.

N-Alkylation and N-Acylation Reactions

The pyridazine nitrogens can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. This introduces an alkyl group onto one of the nitrogen atoms, forming a pyridazinium salt. Similarly, acylation with acyl chlorides or anhydrides can yield N-acylated products. These modifications can influence the electronic properties and steric profile of the molecule.

Formation of Pyridazinone Derivatives via Hydrolysis

Under certain conditions, the chloro group of 3-Chloro-6-(4-fluorophenyl)pyridazine can be hydrolyzed to a hydroxyl group, leading to the formation of the corresponding pyridazinone derivative, 6-(4-fluorophenyl)pyridazin-3(2H)-one. This transformation is often achieved by treatment with a strong acid or base at elevated temperatures. The resulting pyridazinone is a key intermediate in the synthesis of this chloro-pyridazine, typically formed via cyclocondensation of 4-fluoroacetophenone with hydrazine (B178648) hydrate, followed by chlorination with phosphorus oxychloride.

Modifications of the Fluorophenyl Moiety

While the primary focus of derivatization is often the pyridazine ring, the 4-fluorophenyl group also presents opportunities for modification. The fluorine atom can influence the electronic properties of the molecule and can be a site for further functionalization, although this is less common than reactions at the pyridazine core.

Electrophilic aromatic substitution reactions on the fluorophenyl ring are possible, though the fluorine atom is a deactivating group. However, under forcing conditions, further substitution can be achieved. More commonly, the entire fluorophenyl moiety can be replaced or modified through more advanced synthetic strategies, though this is outside the scope of simple derivatization of the parent compound. The 3-chloro-4-fluorophenyl motif itself is of interest in medicinal chemistry for the development of enzyme inhibitors. nih.govmdpi.comasiapharmaceutics.info

Further Functionalization of the Phenyl Ring

While the primary reactive site of 3-chloro-6-(4-fluorophenyl)pyridazine is the chloro-substituted carbon on the pyridazine ring, the 4-fluorophenyl moiety can also undergo further functionalization. These reactions expand the structural diversity of derivatives.

One common transformation is the introduction of a nitro group onto the phenyl ring. For example, nitration of similar chlorobenzene (B131634) compounds can yield nitro-substituted derivatives. wikipedia.org This is typically achieved through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. wikipedia.org The resulting nitro group can then serve as a precursor for other functional groups, such as an amino group, through reduction.

Further modifications can be explored through cross-coupling reactions. For instance, Suzuki-Miyaura coupling reactions are widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide. While often employed to build the initial phenyl-pyridazine structure, similar strategies could potentially be adapted to further functionalize the phenyl ring, provided a suitable handle (like a bromo or iodo group) is present or introduced.

It is important to note that the fluorine atom on the phenyl ring is generally stable and less prone to nucleophilic substitution compared to the chlorine atom on the pyridazine ring. However, its electron-withdrawing nature influences the reactivity of the phenyl ring towards electrophilic substitution.

Introduction of Heterocyclic Systems (e.g., Piperazine)

A significant derivatization strategy for 3-chloro-6-(4-fluorophenyl)pyridazine involves the nucleophilic substitution of the chlorine atom with various heterocyclic systems. This is a common and efficient method to introduce new pharmacophores and modulate the physicochemical properties of the parent molecule.

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms, is frequently used in this context. wikipedia.org The reaction typically proceeds by heating 3-chloro-6-(4-fluorophenyl)pyridazine with piperazine or a substituted piperazine in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

For instance, the synthesis of 3-(piperazin-1-yl)pyridazine derivatives has been reported to possess various biological activities. nih.gov The general procedure involves reacting a chloropyridazine with a piperazine derivative. nih.gov A specific example is the synthesis of 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine, which was achieved by refluxing 3,6-dichloropyridazine (B152260) with 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) in ethanol. nih.gov This reaction demonstrates the selective substitution of one chlorine atom, highlighting the feasibility of introducing piperazine moieties onto the pyridazine core.

The table below summarizes representative reactions involving the introduction of piperazine and other amines onto a chloropyridazine core.

| Starting Material | Reagent | Product | Reaction Conditions | Yield | Reference |

| 3,6-Dichloropyridazine | 1-[3-(Trifluoromethyl)phenyl]piperazine | 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine | Ethanol, reflux, 4 hours | 83% | nih.gov |

| 3,6-Dichloropyridazine | N-Methylpiperazine | 3-Chloro-6-(4-methyl-1-piperazinyl)pyridazine | Ethanol, triethylamine, reflux, 5.5 hours | 73% | chemicalbook.com |

| 3,6-Dichloropyridazine | Various adamantane-containing amines | Mono-aminated pyridazine derivatives | N/A | Variable | researchgate.net |

Annulation Reactions Leading to Fused Pyridazine Systems

Annulation reactions provide a pathway to construct fused heterocyclic systems, where a new ring is built onto the existing pyridazine framework of 3-chloro-6-(4-fluorophenyl)pyridazine. These reactions significantly increase the structural complexity and can lead to novel chemical entities with distinct properties.

One common strategy involves the reaction of a chloropyridazine with a hydrazine derivative to form a hydrazinopyridazine intermediate. sigmaaldrich.com This intermediate can then undergo cyclization to form a fused triazole ring. For example, the reaction of 3-chloro-6-hydrazinopyridazine (B91096) with an appropriate reagent can lead to the formation of a nih.govnih.govtriazolo[4,3-b]pyridazine system. This has been demonstrated in the synthesis of compounds like 6-chloro-3-(3-fluorophenyl) nih.govnih.govtriazolo[4,3-b]pyridazine. sigmaaldrich.com

Another approach to fused systems is the reaction with sodium azide (B81097) to form a tetrazolo[1,5-b]pyridazine. This transformation proceeds via the substitution of the chlorine atom by the azide ion, followed by an intramolecular cyclization.

The table below outlines examples of annulation reactions starting from related chloropyridazine precursors.

| Starting Material | Reagent(s) | Fused System | Product Example | Reference |

| 3-Chloropyridazine (B74176) derivative | 1. Hydrazine hydrate2. Cyclizing agent | nih.govnih.govTriazolo[4,3-b]pyridazine | 6-Chloro-3-(3-fluorophenyl) nih.govnih.govtriazolo[4,3-b]pyridazine | sigmaaldrich.com |

| 3-Chloropyridazine | Sodium azide | Tetrazolo[1,5-b]pyridazine | Tetrazolo[1,5-b]pyridazine | N/A |

These annulation strategies are powerful tools for chemists to access a wide range of fused pyridazine derivatives, each with a unique three-dimensional structure and potential for novel applications.

Advanced Spectroscopic and Analytical Characterization of 3 Chloro 6 4 Fluorophenyl Pyridazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For a molecule such as 3-Chloro-6-(4-fluorophenyl)pyridazine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number of chemically distinct protons, their electronic environments, and their proximity to other protons. The structure of 3-Chloro-6-(4-fluorophenyl)pyridazine contains six protons in two distinct aromatic systems: the pyridazine (B1198779) ring and the 4-fluorophenyl ring.

The pyridazine ring protons (H-4 and H-5) are expected to appear as two distinct signals in the downfield region of the spectrum, typically between 7.5 and 9.0 ppm, due to the deshielding effect of the electronegative nitrogen atoms. These two protons will form an AX spin system, appearing as a pair of doublets, with a typical ortho coupling constant (³JHH) of approximately 9.0 Hz.

The protons of the 4-fluorophenyl group (H-2', H-3', H-5', and H-6') will exhibit a more complex pattern. Due to the symmetry of the para-substituted ring, H-2' is chemically equivalent to H-6', and H-3' is chemically equivalent to H-5'. This arrangement, coupled with the influence of the fluorine atom, creates an AA'BB' spin system. The signals for these protons are often observed as two complex multiplets, which can resemble two doublets of doublets or pseudo-triplets. The protons ortho to the fluorine (H-3' and H-5') will show coupling to both the adjacent protons and the ¹⁹F nucleus. The protons meta to the fluorine (H-2' and H-6') will also show coupling to their adjacent protons and a smaller coupling to the ¹⁹F nucleus.

Expected ¹H NMR Data for 3-Chloro-6-(4-fluorophenyl)pyridazine

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridazine H-4/H-5 | 7.5 – 9.0 | Doublet (d) | ~9.0 (³JHH) |

| Pyridazine H-5/H-4 | 7.5 – 9.0 | Doublet (d) | ~9.0 (³JHH) |

| Phenyl H-2'/H-6' | 7.8 – 8.2 | Multiplet (m) or Doublet of Doublets (dd) | ortho ³JHH, meta ⁴JHF |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. For 3-Chloro-6-(4-fluorophenyl)pyridazine, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to the ten carbon atoms in the molecule.

The chemical shifts of the carbon atoms are influenced by the electronegativity of the atoms they are bonded to.

Pyridazine Ring Carbons: The carbon atom bonded to chlorine (C-3) is expected to be significantly downfield. The carbon atom bonded to the phenyl ring (C-6) will also be in the aromatic region. The C-4 and C-5 carbons will appear at slightly higher fields compared to C-3 and C-6.

Phenyl Ring Carbons: The carbon atom directly bonded to the fluorine (C-4') will show a large one-bond C-F coupling constant (¹JCF) and its chemical shift will be significantly affected. The other phenyl carbons (C-1', C-2'/C-6', and C-3'/C-5') will also exhibit smaller C-F couplings (²JCF, ³JCF).

Expected ¹³C NMR Data for 3-Chloro-6-(4-fluorophenyl)pyridazine

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C-3 | 150 – 160 | - |

| C-4 | 120 – 130 | - |

| C-5 | 120 – 130 | - |

| C-6 | 155 – 165 | - |

| C-1' | 130 – 135 | Small (e.g., ⁴JCF) |

| C-2', C-6' | 128 – 132 | Small (e.g., ³JCF) |

| C-3', C-5' | 115 – 118 | Moderate (e.g., ²JCF) |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since 3-Chloro-6-(4-fluorophenyl)pyridazine contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show one signal. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. The multiplicity of the signal will be a multiplet, often appearing as a triplet of triplets, due to coupling with the two ortho protons (H-3' and H-5') and the two meta protons (H-2' and H-6').

Expected ¹⁹F NMR Data for 3-Chloro-6-(4-fluorophenyl)pyridazine

| Fluorine Atom | Expected Chemical Shift (δ, ppm, vs. CFCl₃) | Expected Multiplicity |

|---|

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For 3-Chloro-6-(4-fluorophenyl)pyridazine, COSY would show a cross-peak between the H-4 and H-5 protons of the pyridazine ring. It would also show correlations between the adjacent protons on the 4-fluorophenyl ring (H-2' with H-3' and H-5' with H-6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. HSQC would be used to definitively assign the signals for C-4, C-5, C-2'/C-6', and C-3'/C-5' by correlating them to their respective attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. HMBC is particularly powerful for establishing the connectivity between different parts of a molecule. Key expected correlations for 3-Chloro-6-(4-fluorophenyl)pyridazine would include:

A correlation between the pyridazine proton H-5 and the phenyl carbon C-1'.

Correlations from the phenyl protons H-2'/H-6' to the pyridazine carbon C-6.

These correlations would provide unequivocal proof of the linkage between the pyridazine and the 4-fluorophenyl rings.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

The FT-IR spectrum of 3-Chloro-6-(4-fluorophenyl)pyridazine is expected to show several characteristic absorption bands that confirm the presence of its key structural features.

Expected FT-IR Absorption Bands for 3-Chloro-6-(4-fluorophenyl)pyridazine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 – 3000 | C-H Stretching | Aromatic C-H |

| 1600 – 1450 | C=C Stretching | Aromatic Ring |

| 1450 – 1400 | C=N Stretching | Pyridazine Ring |

| 1250 – 1200 | C-F Stretching | Aryl-Fluoride |

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its structure. For 3-Chloro-6-(4-fluorophenyl)pyridazine, Raman spectroscopy would be instrumental in identifying characteristic vibrations of the pyridazine and fluorophenyl rings, as well as the C-Cl bond.

Table 1: Representative Raman Bands for Related Pyridazine Compounds

| Vibrational Mode | Compound | Wavenumber (cm⁻¹) | Reference |

| Pyridazine Ring C-H Stretch (A₁) | 3,6-Dichloropyridazine (B152260) | 3116, 3067 | researchgate.net |

| Pyridazine Ring C-H Stretch (B₂) | 3,6-Dichloropyridazine | 3100, 3052 | researchgate.net |

| Pyridazine Cation Ring Distortion (a₁) | Pyridazine Cation | 1698 | kaist.ac.krnih.gov |

| Pyridazine Cation Ring Progression (a₁) | Pyridazine Cation | 647 | kaist.ac.krnih.gov |

This table presents data for related compounds to illustrate the expected vibrational modes for 3-Chloro-6-(4-fluorophenyl)pyridazine.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules, allowing for the determination of the molecular weight with minimal fragmentation. In the ESI-MS analysis of 3-Chloro-6-(4-fluorophenyl)pyridazine, the protonated molecule [M+H]⁺ would be the expected primary ion observed in the positive ion mode. Given the presence of nitrogen atoms in the pyridazine ring, this compound is amenable to protonation. The isotopic pattern of the [M+H]⁺ ion would be characteristic, showing the presence of the chlorine atom with its two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two prominent peaks separated by two mass units.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For 3-Chloro-6-(4-fluorophenyl)pyridazine (C₁₀H₆ClFN₂), the exact mass of the [M+H]⁺ ion can be calculated and compared with the experimentally determined value, confirming the molecular formula with a high degree of confidence.

While a specific HRMS spectrum for 3-Chloro-6-(4-fluorophenyl)pyridazine is not available, studies on other pyridazine derivatives demonstrate the utility of this technique. For example, in the analysis of novel 3,6-disubstituted pyridazine derivatives, HRMS was used to confirm the structures of the synthesized compounds. acs.org

The fragmentation of 3-Chloro-6-(4-fluorophenyl)pyridazine under MS/MS conditions would likely involve characteristic losses. Common fragmentation pathways for related aromatic and heterocyclic compounds include the loss of small neutral molecules or radicals. libretexts.org For the title compound, potential fragmentation could involve the loss of HCl, the cleavage of the bond between the pyridazine and the fluorophenyl ring, or fragmentation of the pyridazine ring itself. The fragmentation pattern of related chlorophenyl-substituted heterocycles often shows the loss of the chlorophenyl group. researchgate.net

Table 2: Predicted and Observed Ions in Mass Spectrometry of Related Pyridazine Derivatives

| Ion | Compound | Predicted m/z | Observed m/z | Technique | Reference |

| [M+H]⁺ | 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(2-chlorobenzyl)thio]-1,3,4-oxadiazole | - | 125, 65 | EI-MS | researchgate.net |

| [M+H]⁺ | Novel 3,6-disubstituted pyridazine derivatives | - | - | HRMS | acs.org |

This table includes data from related compounds to illustrate expected mass spectrometry results.

X-ray Crystallography for Solid-State Molecular Structure Determination

While a crystal structure for 3-Chloro-6-(4-fluorophenyl)pyridazine has not been reported, the analysis of structurally similar compounds provides valuable insights into the expected solid-state features. For example, the crystal structure of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine reveals important details about the arrangement of pyridazine and substituted ring systems. nih.gov

The way molecules are arranged in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. For 3-Chloro-6-(4-fluorophenyl)pyridazine, these interactions would likely include C-H···N and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. The fluorine atom could also participate in C-H···F interactions.

In the crystal structure of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine, C—H···N hydrogen bonds and C—H···π interactions are key in forming corrugated layers. nih.gov Hirshfeld surface analysis of this compound indicated that H···H (48.5%), H···C/C···H (26.0%), and H···N/N···H (17.1%) contacts are the most significant contributors to the crystal packing. nih.gov Similar interactions would be expected to play a crucial role in the crystal lattice of 3-Chloro-6-(4-fluorophenyl)pyridazine.

Conformational analysis focuses on the spatial arrangement of atoms in a molecule. A key conformational feature of 3-Chloro-6-(4-fluorophenyl)pyridazine is the dihedral angle between the pyridazine and the 4-fluorophenyl rings. This angle determines the degree of planarity of the molecule, which can influence its electronic properties and biological activity.

In the related structure of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine, the two pyridine (B92270) rings are not coplanar with the central pyridazine ring, exhibiting dihedral angles of 2.64 (3)° and 15.06 (4)°, respectively. nih.gov The dihedral angle between the two pyridine rings themselves is 17.34 (4)°. nih.gov For 3-Chloro-6-(4-fluorophenyl)pyridazine, a similar non-planar conformation is expected due to steric hindrance between the ortho hydrogens of the two rings.

Table 3: Crystallographic Data for a Related Pyridazine Derivative

| Parameter | 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Pyridazine/Pyridine 1) | 2.64 (3)° |

| Dihedral Angle (Pyridazine/Pyridine 2) | 15.06 (4)° |

| Dihedral Angle (Pyridine 1/Pyridine 2) | 17.34 (4)° |

| Key Intermolecular Interactions | C—H···N hydrogen bonds, C—H···π interactions |

| Reference | nih.gov |

This table presents crystallographic data for a related compound to illustrate the expected solid-state structure of 3-Chloro-6-(4-fluorophenyl)pyridazine.

Computational Chemistry and Molecular Modeling Studies of 3 Chloro 6 4 Fluorophenyl Pyridazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of 3-chloro-6-(4-fluorophenyl)pyridazine, DFT calculations, often employing the B3LYP functional with various basis sets, have been utilized to determine molecular geometries, vibrational frequencies, and electronic properties. nih.govprensipjournals.com These calculations help in understanding the relationship between the molecular structure and its stability and reactivity. researchgate.net The distribution of electron density, calculated through DFT, reveals the most probable sites for electrophilic and nucleophilic attacks, offering a predictive tool for chemical reactions.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For pyridazine (B1198779) derivatives, a smaller HOMO-LUMO gap has been associated with higher biological activity, indicating a greater ease of undergoing chemical reactions.

Global Reactivity Descriptors

Global reactivity descriptors are chemical concepts derived from the energies of the frontier molecular orbitals. researchgate.net These descriptors, including electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. dergipark.org.tr

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating a higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is the chemical potential, approximately -χ) | Measures the propensity of a species to accept electrons. |

Table 1: Global Reactivity Descriptors and their Significance

Studies on related heterocyclic compounds have shown that these descriptors are valuable in predicting the stability and reactivity of new compounds. dergipark.org.tr For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile in a reaction. dergipark.org.tr

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asiapharmaceutics.info This method is extensively used in drug design to understand how a ligand, such as 3-chloro-6-(4-fluorophenyl)pyridazine, might interact with a biological target, typically a protein or enzyme.

Docking studies on pyridazine derivatives have been performed to investigate their potential as inhibitors of various enzymes. rsc.org For example, derivatives have been docked into the active sites of enzymes like monoamine oxidase-B (MAO-B) to assess their potential as anti-Parkinsonian agents. asiapharmaceutics.info These simulations can predict binding affinities and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The results of these studies can guide the synthesis of more potent and selective inhibitors.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can be used to study the conformational changes of a ligand and its target, as well as the stability of their complex.

For pyridazine-based compounds, MD simulations can complement molecular docking by providing insights into the flexibility of the ligand and the protein's active site upon binding. These simulations can help to refine the binding poses predicted by docking and provide a more accurate estimation of the binding free energy. The stability of the ligand-protein complex over the simulation time is a good indicator of the ligand's potential efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net A QSAR model is a statistical equation that correlates variations in the biological activity of a set of molecules with changes in their physicochemical properties, which are quantified by molecular descriptors.

The development of a QSAR model for a series of pyridazine derivatives would involve several steps:

Data Set Selection: A set of pyridazine analogues with known biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a model that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques. nih.gov

A validated QSAR model can then be used to predict the biological activity of new, unsynthesized pyridazine derivatives, thereby prioritizing the synthesis of the most promising compounds. nih.gov

Mechanistic Investigations of Biological Activities of Pyridazine Derivatives

Exploration of Molecular Targets and Pathways

The biological effects of pyridazine (B1198779) derivatives are a consequence of their interaction with specific molecular targets. The nature of the substituents on the pyridazine ring dictates the compound's affinity and selectivity for these targets, leading to the modulation of various cellular pathways.

Pyridazine derivatives have been identified as potent inhibitors of several classes of enzymes, playing a crucial role in various disease pathologies.

Kinases: Kinases are a major target for pyridazine-based compounds in cancer therapy. nih.govevitachem.com These molecules often act as ATP-competitive inhibitors, occupying the ATP-binding pocket and preventing the phosphorylation of downstream substrates.

c-Jun N-terminal Kinase-1 (JNK1): Certain 3,6-disubstituted pyridazine derivatives have been designed to target the JNK1 pathway. The presence of a 4-fluorophenyl group was found to be critical for high inhibitory activity, as it occupies a specific binding pocket in JNK1 formed by the amino acid residues Glu73 and Arg69. nih.gov Compound 9e (a hydrazone derivative) demonstrated significant JNK1 inhibition, leading to reduced levels of its downstream targets, c-Jun and c-Fos, and the restoration of p53 activity in tumor models. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): A series of 3,6-disubstituted pyridazines were investigated as CDK2 inhibitors. Compound 11m , which features two morpholine (B109124) moieties, was the most potent inhibitor in the series, suggesting that specific substitutions at both the 3- and 6-positions of the pyridazine ring are crucial for effective binding to CDK2. nih.gov

FLT3-ITD Kinase: In the context of Acute Myeloid Leukemia, imidazo[1,2-b]pyridazine (B131497) derivatives have been explored as inhibitors of the FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD). semanticscholar.org

Table 1: Examples of Pyridazine Derivatives as Kinase Inhibitors

| Compound/Series | Target Kinase | Key Structural Features | Observed Activity (IC₅₀) | Source(s) |

|---|---|---|---|---|

| Compound 9e | JNK1 | 3,6-disubstituted pyridazine with a 4-fluorophenyl group | Downregulates JNK1 gene expression | nih.gov |

| Compound 11m | CDK2 | 3,6-disubstituted pyridazine with two morpholine moieties | 20.1 ± 0.82 nM | nih.gov |

| Compound 11l | CDK2 | 3,6-disubstituted pyridazine | 55.6 ± 2.27 nM | nih.gov |

| Compound 11h | CDK2 | 3,6-disubstituted pyridazine | 43.8 ± 1.79 nM | nih.gov |

| Compound 11e | CDK2 | 3,6-disubstituted pyridazine | 151 ± 6.16 nM | nih.gov |

Influenza Neuraminidase: This enzyme is crucial for the release of new viral particles from infected cells, making it a key target for antiviral drugs. nih.gov Researchers have synthesized 1,4,5,6-tetrahydropyridazine (B8734711) derivatives as neuraminidase inhibitors. These compounds, designed to mimic the transition state of the natural substrate, sialic acid, have shown inhibitory activity in the micromolar range. nih.gov

Monoamine Oxidase B (MAO-B): MAO-B inhibitors are used in the treatment of Parkinson's disease. A series of N-(1-benzoyl-1H-indol-5-yl)pyridazine-4-carboxamides have been synthesized and evaluated for MAO-B inhibition. Compound 4d , which contains a pyridazine-4-carboxamide (B1353753) moiety attached to an indole (B1671886) scaffold substituted with a 3-fluorobenzoyl group, showed notable inhibitory activity against human MAO-B. nih.gov

Phosphodiesterases and Glycosidases: While the pyridazine scaffold is versatile, detailed mechanistic studies of its derivatives, specifically those related to 3-Chloro-6-(4-fluorophenyl)pyridazine, as inhibitors of phosphodiesterases and glycosidases are not extensively covered in the available research.

GABA-A Receptors: Pyridazine derivatives have been shown to modulate the function of GABA-A receptors. A study of 3-aryl-1-(arylsulfonyl)-1,4,5,6-tetrahydropyridazines revealed that these compounds act as allosteric modulators. nih.gov They enhance the effect of GABA, the primary inhibitory neurotransmitter in the brain, suggesting they bind to a site on the receptor distinct from the GABA binding site, possibly the steroid binding site. All compounds in this series were identified as either agonists or partial agonists. nih.gov

Kv1.3 Channels: Currently, there is limited specific information in the provided literature detailing the direct interaction mechanisms of 3-Chloro-6-(4-fluorophenyl)pyridazine derivatives with ion channels such as the Kv1.3 potassium channel.

Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent a promising, albeit challenging, class of drug targets. nih.govnih.gov Small molecules can modulate PPIs either by binding directly to the interaction interface (orthosteric modulation) or to a remote site, causing a conformational change (allosteric modulation). nih.gov

While pyridazine-specific PPI modulators are an emerging area, the structural motifs found in 3-Chloro-6-(4-fluorophenyl)pyridazine are relevant to this field. For instance, in the development of small-molecule inhibitors for the MDM2-p53 interaction, a key PPI in cancer, spirooxindole-based compounds have been extensively studied. acs.org One lead compound in these studies features a 3-chloro-2-fluorophenyl group that projects into the Leu26 binding pocket of the MDM2 protein. acs.orgnih.gov The substitution of this aryl ring with nitrogen atoms to create pyridinyl or pyrimidinyl groups was found to be well-tolerated, maintaining high potency. This highlights the importance of halogenated and heteroaromatic rings, like the 4-fluorophenyl and pyridazine moieties, in making key contacts within the binding pockets of PPI targets. acs.org

Structure-Activity Relationship (SAR) Studies on Pyridazine Derivatives (General Principles)

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For pyridazine derivatives, SAR studies involve systematically modifying the substituents at various positions of the pyridazine ring and the attached phenyl group to understand their impact on biological activity. nih.gov This allows for the identification of key pharmacophoric features and the refinement of lead compounds. nih.gov

The biological activity of pyridazine derivatives is highly dependent on the nature and position of their substituents. The chlorine atom at the C-3 position and the 4-fluorophenyl group at the C-6 position of the parent compound are key features that influence its properties and interactions.

C-3 Position: The chlorine atom at the C-3 position is a versatile chemical handle. It can be readily substituted with nucleophiles like amines or thiols, allowing for the synthesis of a diverse library of derivatives. For example, in the synthesis of CDK2 inhibitors, the 6-chloro-pyridazine intermediate was reacted with various primary amines to generate the final active compounds. nih.gov

C-6 Position (Aryl Substituents): The nature of the aryl group at the C-6 position is critical for potency and selectivity.

The 4-fluorophenyl group is a particularly important substituent. The fluorine atom can engage in favorable interactions with target proteins, such as forming hydrogen bonds or participating in fluorine bonding interactions, and can also improve metabolic stability. nih.govnih.gov For JNK1 inhibitors, the 4-fluorophenyl group was found to confer exceptionally high inhibitory activity compared to other derivatives. nih.gov In studies of tyrosinase inhibitors, adding a chlorine atom at the C-3 position of the 4-fluorophenyl ring (creating a 3-chloro-4-fluorophenyl moiety) led to an improvement in inhibitory effects. nih.gov

Other substitutions on the phenyl ring also have a significant impact. In a series of BACE-1 inhibitors, introducing meta-substituted aryl groups like 3-chlorophenyl or 3-cyanophenyl at the 6-position enhanced potency by improving the fit in the S3 pocket of the enzyme. acs.org

Table 2: Influence of Phenyl Ring Substituents on Biological Activity

| Target | Base Scaffold | Favorable Substituent(s) | Effect | Source(s) |

|---|---|---|---|---|

| JNK1 | 3,6-disubstituted pyridazine | 4-fluorophenyl | High inhibitory activity | nih.gov |

| GABA-A Receptor | 3-aryl-tetrahydropyridazine | Stepwise modification of aryl group | Enhanced modulatory activity | nih.gov |

| MDM2 | Spirooxindole | 3-chloro-2-fluorophenyl | Potent inhibition (Ki < 1 nM for optimized compounds) | acs.org |

| BACE-1 | Chroman | 3-chlorophenyl, 3-cyanophenyl | Improved potency | acs.org |

| Tyrosinase | Benzamide | 3-chloro-4-fluorophenyl | Improved inhibitory effects | nih.gov |

This systematic investigation of molecular mechanisms and structure-activity relationships continues to drive the development of pyridazine derivatives as promising therapeutic agents for a range of diseases.

Pharmacophore Elucidation

Currently, there are no published studies that specifically detail the pharmacophore elucidation for 3-Chloro-6-(4-fluorophenyl)pyridazine. Pharmacophore modeling is a crucial step in understanding the key structural features required for a molecule to interact with a specific biological target. This process involves identifying the essential steric and electronic features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are responsible for the compound's biological activity. Without experimental data from biological assays, the development of a reliable pharmacophore model for this specific compound is not feasible.

In Vitro and In Vivo Biological Evaluation Methodologies (Non-Human Models)

Detailed in vitro and in vivo studies are fundamental for characterizing the biological profile of a chemical entity. However, specific data for 3-Chloro-6-(4-fluorophenyl)pyridazine is absent from the scientific literature.

Cell-Based Assays for Target Engagement and Pathway Modulation (e.g., Antiproliferative Activity in Cancer Cell Lines)

While numerous pyridazine derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, specific data for 3-Chloro-6-(4-fluorophenyl)pyridazine is not documented. Typically, such an evaluation would involve assays to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of cancer cell lines.

Table 1: Hypothetical Antiproliferative Activity Data for 3-Chloro-6-(4-fluorophenyl)pyridazine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | Data not available |

| HCT116 | Colon Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| PC-3 | Prostate Cancer | Data not available |

This table is for illustrative purposes only. No experimental data is available for 3-Chloro-6-(4-fluorophenyl)pyridazine.

Further cell-based assays would be necessary to understand the mechanism of action, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and pathway-specific reporter assays.

Animal Models for Efficacy Proof-of-Concept (Preclinical Stage)

Following promising in vitro results, the efficacy of a compound is typically evaluated in animal models. For a compound with potential anticancer activity, this would often involve xenograft models, where human cancer cells are implanted into immunocompromised mice. The effect of the compound on tumor growth, volume, and weight would be monitored.

Table 2: Hypothetical In Vivo Efficacy Data for 3-Chloro-6-(4-fluorophenyl)pyridazine in a Xenograft Mouse Model

| Animal Model | Tumor Type | Tumor Growth Inhibition (%) |

| Nude mice with HCT116 xenografts | Colon Cancer | Data not available |

| SCID mice with MCF-7 xenografts | Breast Cancer | Data not available |

This table is for illustrative purposes only. No experimental data is available for 3-Chloro-6-(4-fluorophenyl)pyridazine.

Applications in Advanced Chemical Synthesis and Materials Science

Pyridazines as Building Blocks for Complex Organic Molecules

The 3-chloro-6-(4-fluorophenyl)pyridazine moiety is a key starting material for the synthesis of more complex molecules, primarily through substitution reactions at the chlorine-bearing carbon. The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups. This reactivity is fundamental to its role as a building block.

A significant application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. For instance, the Suzuki coupling of 3-chloro-6-arylpyridazines with different boronic acids has been used to create a variety of 3,6-disubstituted pyridazine (B1198779) derivatives. uwindsor.ca The electron-rich nature of some phosphine (B1218219) ligands used in these palladium catalysts is crucial for the activation of the C-Cl bond. uwindsor.cachemrxiv.org

Similarly, the Buchwald-Hartwig amination allows for the introduction of various amine groups at the 3-position of the pyridazine ring. This reaction is instrumental in building molecules with potential biological activity. nih.gov The ability to systematically modify the pyridazine core through these reliable and versatile coupling reactions makes 3-chloro-6-(4-fluorophenyl)pyridazine a highly valuable precursor for creating libraries of compounds for drug discovery and other applications. nih.gov

Intermediates in the Synthesis of Other Heterocyclic Systems

Beyond simple substitution, 3-Chloro-6-(4-fluorophenyl)pyridazine serves as a crucial intermediate in the construction of more complex, fused heterocyclic systems. The pyridazine ring can be a part of a larger, multi-ring structure with diverse properties.

One notable example is the synthesis of pyridazino[3,4-b] acs.orgthiazin-6(7H)-one derivatives. These fused systems can be prepared from the corresponding pyridazinethione, which itself is synthesized from a 3-chloropyridazine (B74176) derivative. nih.gov The reaction sequence often involves the initial displacement of the chlorine atom, followed by cyclization reactions to form the new heterocyclic ring.

Furthermore, pyridazine derivatives are precursors to various fused systems like pyrrolopyridazines. mdpi.com The synthesis of these complex structures often involves multi-step sequences where the initial pyridazine provides the core framework. The reactivity of the chloro group in 3-chloro-6-(4-fluorophenyl)pyridazine is key to initiating these synthetic pathways, allowing for the annulation of other rings onto the pyridazine scaffold.

Role in Agrochemical Research (e.g., Plant Growth Regulators, Molluscicides)

Pyridazine derivatives have found significant applications in the agrochemical industry. liberty.edu While specific data on the direct use of 3-Chloro-6-(4-fluorophenyl)pyridazine as a plant growth regulator or molluscicide is not extensively documented in the provided search results, the broader class of pyridazine-containing compounds has shown such activities.

For example, certain pyridazine-based herbicides function by inhibiting photosynthesis in plants. liberty.edu The structural features of 3-Chloro-6-(4-fluorophenyl)pyridazine, including the halogenated phenyl ring, are common motifs in agrochemical design. The trifluoromethyl-substituted pyridines, a related class of heterocycles, are key components in numerous commercial agrochemicals. semanticscholar.orgagropages.com This suggests the potential for fluorinated phenylpyridazines to be explored for similar applications. The synthesis of novel derivatives from 3-Chloro-6-(4-fluorophenyl)pyridazine could lead to the discovery of new active ingredients for crop protection.

Potential in Functional Materials and Organic Semiconductors

The pyridazine ring is gaining attention as a component in the design of functional organic materials, particularly organic semiconductors. liberty.eduliberty.edu Pyridazines are electron-deficient aromatic systems, a desirable characteristic for acceptor materials in donor-acceptor (D-A) type organic semiconductors. frontiersin.orgresearchgate.net These materials are crucial for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

The inherent stability and tunable electronic properties of the pyridazine core make it an attractive building block for these advanced materials. liberty.edu The introduction of substituents, such as the 4-fluorophenyl group in 3-Chloro-6-(4-fluorophenyl)pyridazine, allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. The chlorine atom provides a reactive handle for further synthetic modifications, enabling the creation of complex architectures for organic electronics. frontiersin.org

Research into pyridazine-based compounds has shown their potential in creating materials with fast delayed emission, a property important for efficient OLEDs. frontiersin.org While the direct application of 3-Chloro-6-(4-fluorophenyl)pyridazine in a functional device is not yet widely reported, its properties as a substituted pyridazine make it a promising candidate for further research and development in the field of organic semiconductors. liberty.eduliberty.edu

Q & A

Q. What are the common synthetic routes for 3-Chloro-6-(4-fluorophenyl)pyridazine, and what factors influence reaction yields?

The synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling). A key route begins with a pyridazine core functionalized at the 3-position with chlorine and the 6-position with a 4-fluorophenyl group. For example:

- Suzuki-Miyaura coupling : Reacting 3-chloro-6-bromopyridazine with 4-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a polar solvent like DMF or ethanol under reflux .

- Nucleophilic substitution : Using 4-fluorophenyl Grignard reagents or lithium intermediates to displace a leaving group (e.g., Cl⁻) on the pyridazine ring.

Q. Critical factors :

- Catalyst selection (Pd-based catalysts improve coupling efficiency).

- Solvent polarity (DMF enhances solubility of aromatic intermediates).

- Temperature control (reflux conditions optimize reaction kinetics).

- Protecting group strategies to prevent undesired side reactions.

Q. What spectroscopic methods are employed to characterize 3-Chloro-6-(4-fluorophenyl)pyridazine, and what key spectral features should be analyzed?

- ¹H/¹³C NMR : Aromatic protons on the pyridazine ring appear as doublets or triplets (δ 7.2–8.5 ppm), with coupling constants indicating substituent positions. The 4-fluorophenyl group shows distinct splitting patterns due to fluorine’s electronegativity .

- IR spectroscopy : C-Cl stretches (~600 cm⁻¹) and C-F stretches (~1,200 cm⁻¹) confirm halogen presence.

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 223.03 for [M+H]⁺) validate molecular weight.

- X-ray crystallography : Resolves dihedral angles between the pyridazine and fluorophenyl rings (e.g., ~42.5°), critical for analyzing π-π stacking interactions .

Q. What are the primary biological targets of pyridazine derivatives like 3-Chloro-6-(4-fluorophenyl)pyridazine?

Pyridazines often target:

- Enzymes : α-glucosidase (antidiabetic applications) and kinases (cancer therapy).

- Receptors : Adenosine A₂A (neurological disorders) and G-protein-coupled receptors (GPCRs) like CRF₁R (stress-related pathways) .

- Ion channels : Modulation of potassium or calcium channels for cardiovascular applications.

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up 3-Chloro-6-(4-fluorophenyl)pyridazine production?

- Design of Experiments (DoE) : Screen variables (catalyst loading, solvent ratio) to identify critical parameters. For example, PdCl₂(dppf) increases yield by 15% compared to Pd(PPh₃)₄ in Suzuki reactions .

- Microwave-assisted synthesis : Reduces reaction time by 40% while maintaining >70% yield .

- Purification techniques : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity product.

Q. How can contradictory biological activity data for pyridazine derivatives across assays be resolved?

- Assay standardization : Control variables like cell line selection (e.g., HL-60 vs. HEK293), incubation time, and compound solubility.

- Orthogonal validation : Combine enzymatic assays (e.g., IC₅₀ measurements) with cellular models (e.g., apoptosis assays) to confirm mechanism .

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing Cl with Br) to isolate pharmacophoric features .

Q. What computational strategies predict the binding modes of 3-Chloro-6-(4-fluorophenyl)pyridazine to adenosine receptors?

- Molecular docking (AutoDock Vina) : Simulate interactions between the fluorophenyl group and receptor residues (e.g., His264 in A₂A adenosine receptors) .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate charge distribution effects of the chlorine substituent on binding affinity.

Q. How do structural modifications at the 3-chloro and 6-(4-fluorophenyl) positions affect pharmacokinetic properties?

- Chlorine substitution : Replacing Cl with electron-withdrawing groups (e.g., CF₃) enhances metabolic stability but may reduce solubility.

- Fluorophenyl modifications : Introducing para-substituents (e.g., -OCH₃) improves blood-brain barrier permeability for CNS targets .

- LogP optimization : Balancing halogenated hydrophobicity with polar functional groups (e.g., -NH₂) to enhance bioavailability.

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in molecular conformation?

- SHELXL refinement : Resolves bond lengths (e.g., C-Cl = 1.73 Å) and angles (e.g., C-N-C = 118°) from X-ray diffraction data .

- Hydrogen bonding analysis : Identifies key interactions (e.g., N-H···O) stabilizing the crystal lattice, which influence solid-state reactivity .

- Twinning detection : SHELXE algorithms correct for twinning artifacts in low-symmetry space groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.